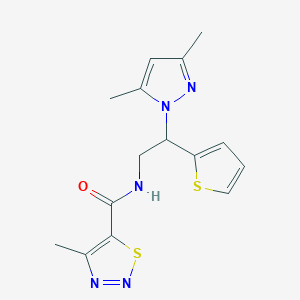

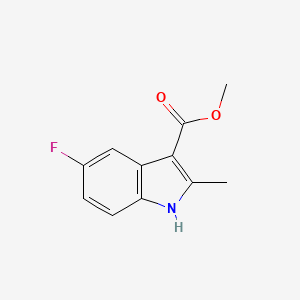

![molecular formula C16H12F3N3O B2497677 N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide CAS No. 2034338-88-8](/img/structure/B2497677.png)

N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide often involves multi-component reactions and cyclization processes. For example, Abdelwahab et al. (2023) described the efficient preparation of novel acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines through a one-pot multi-component reaction involving 2-(4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide hybrids (Abdelwahab et al., 2023). This illustrates the complex synthetic routes that can lead to the formation of pyrazolo[1,5-a]pyridin derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is characterized by the presence of multiple rings, including pyrazole and pyridine moieties. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and characterized them using infrared spectrophotometry (IR), nuclear magnetic resonance spectroscopy (NMR), and electrospray ionization-mass spectrometry (ESI-MS), highlighting the detailed structural analysis required for these compounds (Chkirate et al., 2019).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyridin derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. For instance, the cyclization of sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with different reagents yields pyrazolo[1,5-a]pyrimidines and pyridine derivatives, as reported by Abdelhamid and Gomha (2013), showcasing the reactivity of these compounds in forming complex heterocyclic structures (Abdelhamid & Gomha, 2013).

Applications De Recherche Scientifique

Coordination Complexes and Antioxidant Activity :

- A study by Chkirate et al. (2019) focused on pyrazole-acetamide derivatives and their coordination complexes. These complexes showed significant antioxidant activity as determined by various in vitro assays. The compounds demonstrated potential in the development of new antioxidant agents (Chkirate et al., 2019).

Antimicrobial Activity :

- Bondock et al. (2008) utilized a related compound as a key intermediate for synthesizing new heterocycles. These compounds were evaluated for their antimicrobial activity, highlighting their potential use in developing new antimicrobial agents (Bondock et al., 2008).

Antitumor and Antimicrobial Activities :

- El-Borai et al. (2012) reported on the efficient synthesis of pyrazolo[3,4-b]pyridine derivatives with notable antibacterial and antifungal activities. Some compounds also exhibited antitumor activity, suggesting their potential in cancer therapy (El-Borai et al., 2012).

Cancer Imaging and Diagnosis :

- A study by Tang et al. (2013) developed novel pyrazolopyrimidines as ligands for translocator protein (TSPO), enhancing the molecular imaging of TSPO-expressing cancers. This application is crucial in cancer diagnosis and therapy monitoring (Tang et al., 2013).

Insecticidal Applications :

- Fadda et al. (2017) explored novel heterocycles incorporating a thiadiazole moiety for their insecticidal properties against the cotton leafworm. This research contributes to the development of new insecticidal compounds (Fadda et al., 2017).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been shown to have antimicrobial properties, suggesting that their targets may be components of bacterial cells .

Mode of Action

Related compounds have been found to inhibit the growth of antibiotic-resistant gram-positive bacteria and prevent the development of biofilms . This suggests that the compound may interact with its targets in a way that disrupts essential bacterial processes.

Biochemical Pathways

Given the antimicrobial activity of related compounds, it is likely that the compound interferes with pathways essential for bacterial growth and biofilm formation .

Result of Action

Related compounds have been found to effectively eradicate preformed biofilms and inhibit the growth of antibiotic-resistant bacteria .

Propriétés

IUPAC Name |

N-pyrazolo[1,5-a]pyridin-5-yl-2-[4-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3O/c17-16(18,19)12-3-1-11(2-4-12)9-15(23)21-13-6-8-22-14(10-13)5-7-20-22/h1-8,10H,9H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPSUCSAQPLPHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NC2=CC3=CC=NN3C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

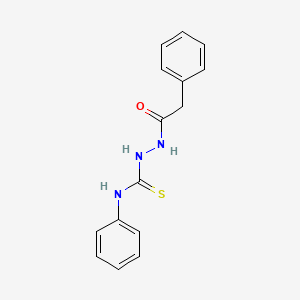

![(2Z)-6-chloro-2-[(3,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2497595.png)

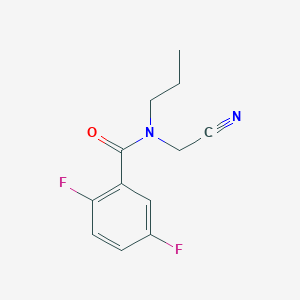

![3,5-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2497597.png)

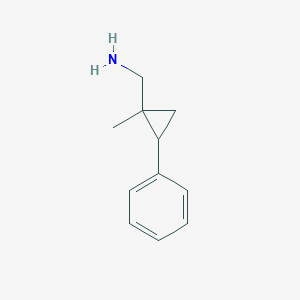

![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2497598.png)

![6-Isopropyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2497602.png)

![2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide](/img/structure/B2497604.png)

![2-[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2497607.png)

![6-((3-chloro-4-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2497613.png)